molecular formula C9H5F3O2 B1355106 4-(Trifluoroacetyl)benzaldehyde CAS No. 86988-50-3

4-(Trifluoroacetyl)benzaldehyde

Cat. No. B1355106
CAS RN: 86988-50-3
M. Wt: 202.13 g/mol
InChI Key: QZIUSAUIKVMLEX-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)benzaldehyde is a useful reagent in kinetic studies of the asymmetric synthesis of alcohols and of the Wittig reaction . It has been used in the preparation of N,N’'-(Arylmethylene)bisamides with cytotoxic activity as anti-cancer agents .


Synthesis Analysis

The synthesis of 4-(Trifluoromethyl)benzaldehyde involves several steps. The reaction conditions include the use of iodine, triethylamine, and triphenylphosphine in toluene at 80°C in an inert atmosphere . Another method involves the selective synthesis of benzaldehydes by hypochlorite oxidation of benzyl alcohols under phase transfer catalysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of a substance can be measured without changing the composition of the sample under study, such as mass, color, and volume . Unfortunately, the specific physical and chemical properties of 4-(Trifluoroacetyl)benzaldehyde are not available in the search results.

Scientific Research Applications

1. Solid Phase Organic Synthesis

4-(Trifluoroacetyl)benzaldehyde is utilized in solid phase organic synthesis. Swayze (1997) investigated the use of electron-rich benzaldehyde derivatives in linkers for this purpose. These compounds are converted to secondary amides, which are then cleaved to yield products in high purity (Swayze, 1997).

2. Catalyst in Oxidation Reactions

Research by Sharma, Soni, and Dalai (2012) highlighted the role of benzaldehyde in catalysis, particularly in the oxidation of benzyl alcohol to benzaldehyde. The enhanced acidity of certain catalysts increases the conversion rate without affecting selectivity (Sharma et al., 2012).

3. Synthesis of Labeled Benzaldehydes

Boga, Alhassan, and Hesk (2014) developed a methodology for synthesizing highly functionalized 2H and 13C labeled benzaldehydes. This synthesis is vital for the production of natural products and pharmaceutical drugs (Boga et al., 2014).

4. Fluorescent Probe Development

Lin et al. (2008) designed a novel ratiometric fluorescent probe using a benzaldehyde derivative. This probe is significant for the quantitative detection of cysteine and homocysteine (Lin et al., 2008).

5. Fluorescent Polymer Synthesis

Neilson, Budy, Ballato, and Smith (2008) synthesized novel phenylene vinylene-bistrifluorovinyl ether monomers using 4-(Trifluorovinyloxy)benzaldehyde. These polymers are highly fluorescent, demonstrating significant potential in materials science (Neilson et al., 2008).

Safety And Hazards

The safety data sheet for 4-(Trifluoromethyl)benzaldehyde indicates that it is a combustible liquid that causes skin and eye irritation. It may also cause respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, or vapors, and to use it only outdoors or in a well-ventilated area .

properties

IUPAC Name

4-(2,2,2-trifluoroacetyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F3O2/c10-9(11,12)8(14)7-3-1-6(5-13)2-4-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZIUSAUIKVMLEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90516862
Record name 4-(Trifluoroacetyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90516862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Trifluoroacetyl)benzaldehyde

CAS RN

86988-50-3
Record name 4-(2,2,2-Trifluoroacetyl)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=86988-50-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Trifluoroacetyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90516862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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